molecular formula C20H22N2O2 B6945264 N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide

Cat. No.: B6945264
M. Wt: 322.4 g/mol
InChI Key: LNKLBDRTKHLMTH-UHFFFAOYSA-N
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Description

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide is a complex organic compound featuring a cyclopropyl group, a hydroxyphenyl moiety, and an indole carboxamide structure

Properties

IUPAC Name

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-18(16-7-2-1-3-8-16)20(11-12-20)14-21-19(24)22-13-10-15-6-4-5-9-17(15)22/h1-9,18,23H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKLBDRTKHLMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NCC3(CC3)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).

  • Hydroxyphenyl Addition: : The next step involves the addition of a hydroxyphenyl group to the cyclopropyl intermediate. This can be done via a Friedel-Crafts alkylation reaction, using a phenol derivative and a Lewis acid catalyst like aluminum chloride.

  • Indole Carboxamide Formation: : The final step is the formation of the indole carboxamide structure. This can be achieved by reacting the hydroxyphenyl-cyclopropyl intermediate with an indole derivative under amide coupling conditions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the phenyl moiety can undergo oxidation to form a ketone. Common oxidizing agents include PCC (pyridinium chlorochromate) or Jones reagent (chromic acid in acetone).

  • Reduction: : The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, BH3

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Formation of a ketone from the hydroxy group

    Reduction: Formation of an amine from the carboxamide

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

  • Medicinal Chemistry: : Due to its complex structure, this compound may exhibit unique pharmacological properties, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.

  • Biological Studies: : The compound can be used to study the interactions of indole derivatives with biological systems, including their binding affinities and mechanisms of action.

  • Chemical Biology: : It can serve as a probe to investigate biochemical pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

  • Industrial Applications: : The compound’s unique properties may be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The cyclopropyl and hydroxyphenyl groups may enhance binding affinity or selectivity, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2,3-dihydroindole-1-carboxamide is unique due to the presence of the cyclopropyl and hydroxyphenyl groups, which are not commonly found in other indole derivatives. These groups may confer unique pharmacokinetic and pharmacodynamic properties, making the compound a valuable candidate for further research and development.

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